Compound Description: This compound is a novel 2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. The paper focuses solely on the synthesis and structural characterization of this specific molecule and doesn't delve into its biological activities. []
Compound Description: FRC-8653 is a dihydropyridine derivative investigated for its calcium antagonist and vasorelaxant effects. It demonstrated a slow onset but long-lasting inhibition of calcium influx, particularly in vascular smooth muscle. []
Compound Description: EMP-1 is a synthesized pyrazoline derivative, studied for its potential anti-breast cancer activity. Molecular docking studies showed promising binding affinity to relevant targets. []
Compound Description: This compound stood out in a screen for Salmonella biofilm inhibitors. It exhibited promising activity in preventing biofilm formation without affecting planktonic growth. []
Compound Description: Identified as a promising analog of 7-Methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole, this compound also exhibited significant activity in preventing Salmonella biofilm formation. The only structural difference is the replacement of the 7-methoxy group with an 8-fluoro group. []
Compound Description: This compound's structure, particularly its intra- and intermolecular hydrogen bonding patterns, was elucidated using X-ray crystallography. No specific biological activities are discussed. []
Compound Description: FRC-8411 is a dihydropyridine derivative showcasing gradual, potent, and long-lasting antihypertensive effects in animal models. Its mechanism involves blocking calcium influx through voltage-dependent calcium channels. []
Compound Description: MMPP is a promising compound with multi-target activity in breast cancer cells. It enhances PPARγ activity while inhibiting VEGFR2, ultimately leading to apoptosis, suppression of migration and invasion, and downregulation of AKT activity. [, , , , ]
Compound Description: This triazoline-quinazolinone compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations provided further insights into its structure and physicochemical properties. []
Compound Description: (3R,4S)-9d, with its novel scaffold, demonstrated potent analgesic activity in animal models. Its mechanism involves activation of the μ opioid receptor (MOR) through its active metabolite, (3R,4S)-10a. []
Compound Description: This compound and its salts are proposed for use in anticancer drug development, but their specific mechanisms of action are not detailed. []
Compound Description: Compound 8, incorporating a 2-methoxyphenylpiperazine moiety, demonstrated high selectivity and affinity towards the 5-HT1A receptor, indicating its potential as a 5-HT1A receptor inhibitor. []
Compound Description: Similar to compound 8, compound 10 also exhibits high selectivity for the 5-HT1A receptor, albeit with lower affinity. This highlights the impact of structural modifications on binding characteristics. []
Compound Description: HJZ-12, derived from the α1D/1A antagonist naftopidil, shows promise in treating benign prostatic hyperplasia (BPH). Unlike naftopidil, HJZ-12 induces apoptosis in prostate cells and shrinks prostate volume. []
Compound Description: This halogenated chalcone analog was synthesized as a potential antileishmanial agent. Its structure makes it a suitable candidate for further biological evaluation. []
Compound Description: This amino acid-derived 2-thiohydantoin underwent a comprehensive biological evaluation, including antimicrobial, cytotoxic, and fish embryo toxicity studies. []
Compound Description: Naftopidil is an antihypertensive drug. Its metabolism in rats primarily involves hydroxylation of the phenyl or naphthyl moiety and demethylation. []
Compound Description: This compound, a potent 5-HT1A agonist, was radiolabeled for PET imaging studies. Despite promising in vitro properties, it lacked specific binding in vivo, rendering it unsuitable for clinical use. []
Compound Description: Compound IV exhibited activity against various mycobacteria, Trypanosoma cruzi, and Leishmania amazonensis. Its selective toxicity towards the parasites over mammalian cells makes it a promising candidate for further research. []
Compound Description: This compound is a 1,3,4-oxadiazole derivative described as a novel biologically active agent. []
Compound Description: This series of compounds, derived from substituted benzaldehydes, were synthesized and evaluated for nematicidal activity against Meloidogyne javanica. []
Compound Description: This compound demonstrated antitumor activity in MTT assays and was further investigated for its interactions with the CDK4 protein using molecular docking studies. []
Compound Description: Compound 1, a novel germatrane, exhibited significant inhibitory effects on the growth of cervical tumor U14 cells in both in vitro and in vivo settings. []
Compound Description: BPMP, a β-diketone existing in its enol form in the crystal state, exhibits a powder second-order harmonic generation (SHG) efficiency ten times higher than urea. []
Compound Description: This nonlinear optical material shows potential for photonic applications due to its transparency in the visible region and its second harmonic generation efficiency. []
Compound Description: trans-8a emerged as a potent and selective 5-HT1A receptor ligand with minimal affinity for D2 and alpha1 receptors. Its high affinity and selectivity make it a promising candidate for further development. []
Compound Description: Compound 3p, an EDOT-appended enone, demonstrated significant cytotoxicity against human cancer cell lines. It inhibited cancer cell growth, induced cell cycle arrest, and exhibited weak inhibition of human topoisomerase I. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.